4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one
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Overview
Description
4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one is an organic compound characterized by its complex molecular structure, which includes a methoxy group, a pyran ring, a piperidine ring, and a phenylpyridine moiety
Synthetic Routes and Reaction Conditions:
The synthesis of this compound can be achieved through a multi-step process, often starting with the preparation of key intermediates.
One common route involves the formation of the pyran ring followed by its functionalization to introduce the methoxy and oxo groups. The piperidine ring can be synthesized separately and then coupled to the pyran derivative under specific conditions.
Typical reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods:
Industrial production may employ similar synthetic routes but optimized for scale, including batch or continuous flow reactions.
Automation and stringent quality control are implemented to ensure purity and yield, often requiring specialized equipment to handle the compound safely.
Types of Reactions it Undergoes:
The compound can undergo various chemical reactions including oxidation, reduction, and substitution.
Oxidation reactions might target the methoxy or methyl groups, using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions can be performed on the oxo group using hydride donors such as sodium borohydride (NaBH4).
Substitution reactions might occur on the phenyl or pyridine rings using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Common reagents include bases like sodium hydroxide (NaOH), acids such as hydrochloric acid (HCl), and solvents like ethanol or acetone.
Reaction conditions can vary but often involve controlled temperatures (e.g., room temperature to 100°C) and pressures, depending on the desired transformation.
Major Products Formed:
Products from these reactions can include derivatives with modified functional groups, such as hydroxyl or nitro derivatives, depending on the reagents used.
Scientific Research Applications
4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one has found applications in several scientific fields:
Chemistry: Used as an intermediate for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and as a tool for studying cellular processes.
Medicine: Explored for its pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as advanced polymers or nanomaterials.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets:
It can bind to enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Pathways involved often include those related to oxidative stress, signal transduction, and cellular metabolism.
Detailed studies on its binding affinity and kinetics are crucial to understanding its effects.
Comparison with Similar Compounds
4-methoxy-5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one can be compared to similar compounds, such as:
4-methoxy-1-phenylpyridin-2(1H)-one: Lacks the piperidine and pyran groups, resulting in different chemical reactivity and applications.
5-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-1-phenylpyridin-2(1H)-one: Similar but without the methoxy group, which may alter its biological activity and chemical properties.
6-methyl-2-oxo-2H-pyran-4-yl derivatives: Include the pyran core but differ in substituent groups, impacting their overall behavior.
In essence, this compound stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and diverse applications.
Properties
IUPAC Name |
4-methoxy-5-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]-1-phenylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-16-12-19(13-23(28)31-16)32-18-8-10-25(11-9-18)24(29)20-15-26(17-6-4-3-5-7-17)22(27)14-21(20)30-2/h3-7,12-15,18H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXHSBXXIYFEIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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